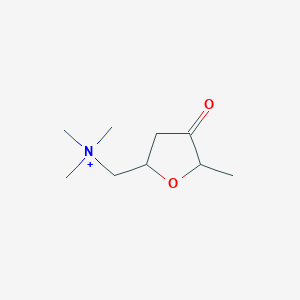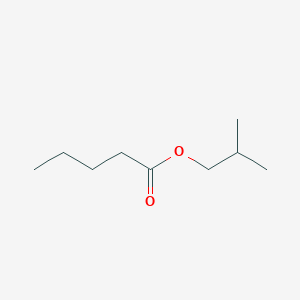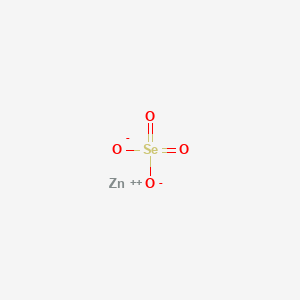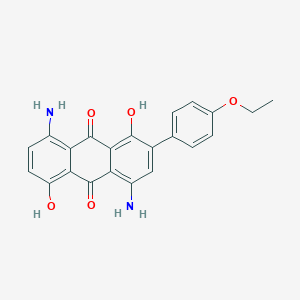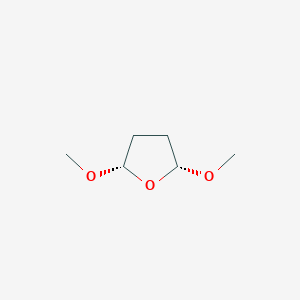![molecular formula C19H32ClNO B076423 alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride CAS No. 13562-21-5](/img/structure/B76423.png)
alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride, also known as phencyclidine (PCP), is a synthetic dissociative anesthetic drug. It was first synthesized in the 1950s, and its use as an anesthetic was discontinued due to its side effects. However, PCP continued to be used recreationally, leading to its classification as a Schedule II controlled substance in the United States.
Wirkmechanismus
PCP acts as an antagonist at the NMDA receptor, blocking the activity of glutamate, the brain's primary excitatory neurotransmitter. This leads to a reduction in the activity of neurons in the prefrontal cortex, which is involved in decision-making, planning, and social behavior.
Biochemische Und Physiologische Effekte
PCP has been found to increase the release of dopamine, a neurotransmitter involved in reward and motivation. It also increases the release of norepinephrine and serotonin, which are involved in mood regulation. PCP has been shown to have neurotoxic effects, causing damage to neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
PCP has been used in laboratory experiments to study the effects of NMDA receptor blockade on behavior and brain function. Its use has allowed researchers to better understand the role of glutamate in learning and memory, as well as the underlying mechanisms of schizophrenia. However, PCP has limited use in laboratory experiments due to its neurotoxic effects and potential for abuse.
Zukünftige Richtungen
Future research on PCP could focus on developing safer NMDA receptor antagonists for use in laboratory experiments. Additionally, further research could be done to better understand the long-term effects of PCP use on the brain and behavior. Studies could also be conducted to investigate the potential therapeutic uses of PCP, such as in the treatment of depression or addiction.
Synthesemethoden
The synthesis of PCP involves the reaction of piperidine with a benzyl halide, followed by reduction with lithium aluminum hydride. The resulting product is then treated with diethylamine to form PCP.
Wissenschaftliche Forschungsanwendungen
PCP has been used in scientific research to study its effects on the brain and behavior. It has been found to block N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. PCP has also been used to induce schizophrenia-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disorder.
Eigenschaften
CAS-Nummer |
13562-21-5 |
|---|---|
Produktname |
alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride |
Molekularformel |
C19H32ClNO |
Molekulargewicht |
325.9 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-3-20(4-2)16-15-19(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18,21H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI-Schlüssel |
IZTHVPMGJIGDKL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Kanonische SMILES |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Andere CAS-Nummern |
13562-21-5 |
Synonyme |
alpha-cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



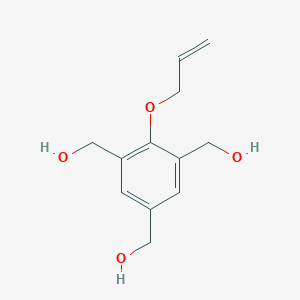
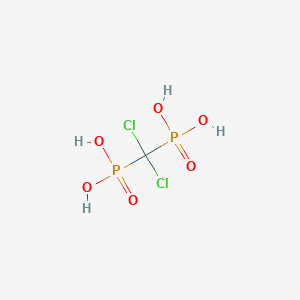
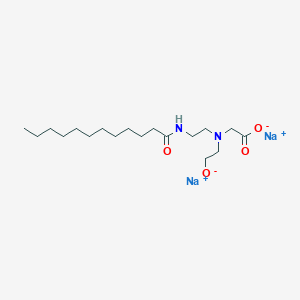
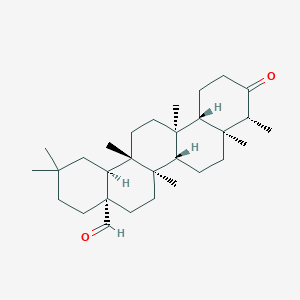
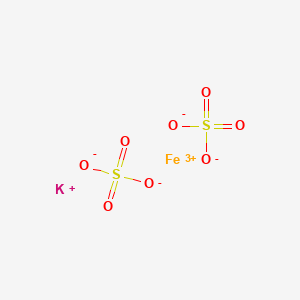
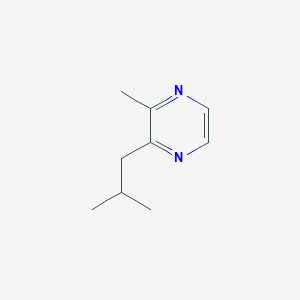
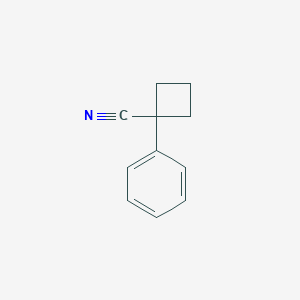
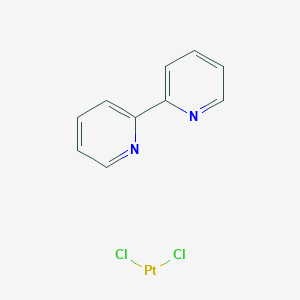
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
